molecular formula C29H26O11 B162892 Clecarmycin C CAS No. 136427-31-1

Clecarmycin C

Cat. No. B162892
M. Wt: 550.5 g/mol
InChI Key: CUSVKWXGLVYYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clecarmycin C is a natural product that belongs to the family of macrolide antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. NRRL 30562 in 2003. The compound has shown promising potential in treating various diseases, including cancer, bacterial infections, and inflammation. In

Scientific Research Applications

2. Cancer Treatment and Therapeutic Applications Another area of application for antibiotics like Clecarmycin C is in cancer treatment. The paper by Van Nuffel et al. (2015) discusses the repurposing of clarithromycin, a macrolide antibiotic, as an anti-cancer agent. This suggests that Clecarmycin C could also have potential applications in oncology.

3. Ophthalmic Medicine The study by Abraham et al. (2006) on Mitomycin, another antibiotic, highlights its use in ophthalmic medicine. This indicates that antibiotics like Clecarmycin C may have applications in ocular surgeries and treatments.

4. Food Preservation and Public Health Bacteriocins, which are antimicrobial peptides like some antibiotics, have been studied for their application in food preservation. The research by Chikindas et al. (2018) explores these applications. This opens up another potential area where Clecarmycin C could be applied, particularly in enhancing food safety and public health.

properties

CAS RN

136427-31-1

Product Name

Clecarmycin C

Molecular Formula

C29H26O11

Molecular Weight

550.5 g/mol

IUPAC Name

2,4-dihydroxy-5-(5-hydroxy-6-methyl-4-oxooxan-2-yl)-18-methyl-14-[2-methyl-3-(oxiran-2-yl)oxiran-2-yl]-6,13-dioxapentacyclo[9.8.0.03,9.05,7.012,17]nonadeca-1,3(9),10,12(17),14,18-hexaene-8,16-dione

InChI

InChI=1S/C29H26O11/c1-9-4-11-12(24-19(9)14(30)6-17(38-24)28(3)26(39-28)16-8-36-16)5-13-20(22(11)33)25(35)29(27(40-29)23(13)34)18-7-15(31)21(32)10(2)37-18/h4-6,10,16,18,21,25-27,32-33,35H,7-8H2,1-3H3

InChI Key

CUSVKWXGLVYYKE-UHFFFAOYSA-N

SMILES

CC1C(C(=O)CC(O1)C23C(C4=C(C=C5C(=C4O)C=C(C6=C5OC(=CC6=O)C7(C(O7)C8CO8)C)C)C(=O)C2O3)O)O

Canonical SMILES

CC1C(C(=O)CC(O1)C23C(C4=C(C=C5C(=C4O)C=C(C6=C5OC(=CC6=O)C7(C(O7)C8CO8)C)C)C(=O)C2O3)O)O

synonyms

clecarmycin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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